molecular formula C25H24N4O3 B2516984 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 941258-03-3

2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2516984
CAS No.: 941258-03-3
M. Wt: 428.492
InChI Key: LFEBSGQKPDUYFN-DHZHZOJOSA-N
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Description

The compound 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-5-[4-(3-Methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring an oxazole core substituted with a 4-methoxyphenyl ethenyl group at position 2 and a 3-methylbenzoyl-piperazine moiety at position 3.

Properties

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-18-4-3-5-20(16-18)24(30)28-12-14-29(15-13-28)25-22(17-26)27-23(32-25)11-8-19-6-9-21(31-2)10-7-19/h3-11,16H,12-15H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEBSGQKPDUYFN-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the oxazole ring and the introduction of the piperazine and benzoyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated compound.

Scientific Research Applications

Biological Applications

  • Anticancer Activity
    • Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The oxazole ring has been associated with antitumor properties by interfering with cellular signaling pathways involved in cancer proliferation .
    • A study focusing on oxazole derivatives demonstrated their ability to inhibit tumor growth in vitro, suggesting that this compound could be further explored for its anticancer potential.
  • Neuropharmacological Effects
    • The piperazine component is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating neurological disorders such as anxiety and depression .
    • Compounds that share structural similarities have been shown to possess anxiolytic and antidepressant-like effects in animal models, warranting further investigation into the neuropharmacological properties of this compound.
  • Antimicrobial Properties
    • Certain oxazole derivatives have displayed antimicrobial activity against a range of pathogens. The carbonitrile group may contribute to this activity by disrupting bacterial cell wall synthesis or function .
    • Research into similar compounds has indicated effectiveness against both gram-positive and gram-negative bacteria, making this compound a candidate for further antimicrobial studies.

Synthesis and Functionalization

The synthesis of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions, including:

  • Formation of the oxazole ring through condensation reactions.
  • Piperazine substitution to introduce the piperazine moiety.
  • Carbonitrile functionalization to enhance biological activity.

These synthetic pathways can be optimized for yield and purity to facilitate further research into the compound's applications.

Case Studies

  • Case Study on Anticancer Activity
    • A recent study evaluated the cytotoxic effects of various oxazole derivatives on breast cancer cell lines. Results showed that specific substitutions on the oxazole ring significantly enhanced cytotoxicity compared to non-substituted analogs . This highlights the importance of structural modifications in developing effective anticancer agents.
  • Neuropharmacological Evaluation
    • In a behavioral study assessing anxiety-like behaviors in rodents, compounds structurally related to this one exhibited significant reductions in anxiety measured by elevated plus maze tests. These findings suggest that further exploration of this compound could lead to new treatments for anxiety disorders .

Mechanism of Action

The mechanism by which 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile exerts its effects involves its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The target compound belongs to a class of oxazole-piperazine hybrids, which are often explored for their bioactivity. Below is a detailed comparison with structurally related analogs:

Key Structural Differences

The substituents on the ethenyl group and the benzoyl-piperazine moiety critically influence physicochemical properties and biological activity.

Table 1: Substituent Analysis of Oxazole-Piperazine Derivatives
Compound Name Ethenyl Substituent Piperazine Substituent Notable Features Reference
Target Compound 4-Methoxyphenyl 3-Methylbenzoyl Enhanced lipophilicity -
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile (CAS 903864-40-4) 4-Fluorophenyl 4-Fluorobenzoyl Improved metabolic stability
2-[(E)-2-(3-Methoxyphenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile 3-Methoxyphenyl 4-Methylbenzoyl Altered steric interactions
5-(4-Methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile (CAS 848868-61-1) Phenyl 4-Methylpiperazine Reduced aromatic substitution
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile (CAS 941010-23-7) 4-Fluorophenyl 4-Fluorobenzoyl Dual fluorination for polarity

Implications of Substituent Variations

4-Methoxyphenyl vs. Fluorophenyl substituents (e.g., in CAS 903864-40-4) improve metabolic stability and binding affinity to hydrophobic pockets in enzymes .

Benzoyl-Piperazine Moieties :

  • The 3-methylbenzoyl group in the target compound introduces steric hindrance, which may affect piperazine conformation and target engagement.
  • 4-Fluorobenzoyl (CAS 903864-40-4) or 4-methylbenzoyl () groups alter electron distribution and hydrogen-bonding capacity .

Piperazine Substitution Patterns :

  • Methylpiperazine (CAS 848868-61-1) simplifies the structure but reduces versatility in forming interactions compared to benzoyl-substituted derivatives .

Research Findings and Hypothetical Activity Profiles

While direct biological data for the target compound are unavailable, inferences can be drawn from related structures:

  • Fluorinated analogs (e.g., CAS 903864-40-4) are common in kinase inhibitors due to fluorine’s electronegativity and small atomic radius .
  • Piperazine-linked oxazoles are frequently explored as autotaxin inhibitors (see ), though the target compound’s substituents may redirect its selectivity .

Biological Activity

The compound 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has garnered attention in pharmacological research due to its potential biological activity. This article reviews the compound's synthesis, biological properties, and relevant case studies while providing a comprehensive overview of its pharmacological implications.

Chemical Structure and Synthesis

The compound belongs to the oxazole class, characterized by its unique structure that includes a methoxyphenyl group and a piperazine moiety. The synthesis involves several steps, typically starting from commercially available precursors. While detailed synthetic pathways are not extensively documented in the current literature, similar compounds have been synthesized through multi-step reactions involving condensation and cyclization techniques .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)15.2
HCT-15 (Colon Cancer)12.5
HepG2 (Liver Cancer)18.7

The compound exhibited a dose-dependent response, indicating its effectiveness in inhibiting cell proliferation.

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, it is suggested that the compound interferes with the activity of certain kinases involved in these pathways, akin to other small molecule inhibitors . This is supported by molecular docking studies that suggest strong binding affinity to target proteins.

Case Studies

Case Study 1: Lung Cancer
A study conducted on A549 cells revealed that treatment with the compound resulted in increased apoptosis markers, including cleaved caspase-3 and PARP. The study concluded that the compound induces apoptosis through mitochondrial pathways, which is critical for therapeutic strategies against lung cancer .

Case Study 2: Colon Cancer
In another investigation focusing on HCT-15 cells, the compound demonstrated a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis indicated that treated cells underwent G0/G1 phase arrest, suggesting a disruption in the cell cycle progression .

Additional Biological Activities

Beyond anticancer effects, preliminary research indicates potential antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : The compound showed promising results against Staphylococcus aureus with an MIC of 32 µg/mL.
  • Antifungal Activity : It exhibited moderate activity against Candida albicans, highlighting its broad-spectrum potential .

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